Lutetium(3+);oxalate;hexahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

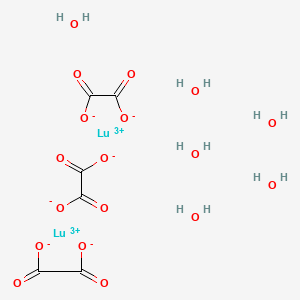

2D Structure

3D Structure of Parent

Properties

CAS No. |

51373-64-9 |

|---|---|

Molecular Formula |

C6H12Lu2O18 |

Molecular Weight |

722.08 g/mol |

IUPAC Name |

lutetium(3+);oxalate;hexahydrate |

InChI |

InChI=1S/3C2H2O4.2Lu.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2/q;;;2*+3;;;;;;/p-6 |

InChI Key |

GGCDTIOZNNDYOG-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Lu+3].[Lu+3] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lutetium(III) Oxalate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of lutetium(III) oxalate hexahydrate (Lu₂(C₂O₄)₃·6H₂O), a compound of interest in materials science and as a precursor for the production of high-purity lutetium oxide. This document details experimental protocols, presents key characterization data in a structured format, and illustrates the procedural workflows.

Introduction

Lutetium(III) oxalate hexahydrate is a white, crystalline solid that is practically insoluble in water. As with other rare earth oxalates, it serves as an important intermediate in the separation and purification of lutetium from other lanthanides. The controlled thermal decomposition of lutetium oxalate yields lutetium oxide (Lu₂O₃), a material with applications in ceramics, specialty glass, phosphors, and as a host for X-ray phosphors. A thorough understanding of its synthesis and physical properties is crucial for these applications.

Recent studies on the full series of lanthanide oxalates have confirmed that the heavier lanthanides, from erbium to lutetium, crystallize as hexahydrates. These compounds exhibit a layered honeycomb structure.[1][2]

Synthesis of Lutetium(III) Oxalate Hexahydrate

The synthesis of lutetium(III) oxalate hexahydrate is typically achieved through precipitation from an aqueous solution containing lutetium(III) ions by the addition of oxalic acid or a soluble oxalate salt. Homogeneous precipitation methods are favored for producing well-defined crystals.

Experimental Protocol: Homogeneous Precipitation via Acid-Catalyzed Hydrolysis of an Oxalate Precursor

This method, adapted from studies on lanthanide oxalates, allows for the slow generation of oxalate ions, leading to the formation of larger, more uniform crystals.[1][3]

Materials:

-

Lutetium(III) chloride (LuCl₃) or Lutetium(III) nitrate (Lu(NO₃)₃)

-

Oxamic acid

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare a 0.1 M stock solution of lutetium(III) chloride in deionized water.

-

In a separate vessel, prepare a solution of oxamic acid in deionized water.

-

Combine the lutetium(III) chloride solution with the oxamic acid solution in a reaction vessel.

-

Acidify the mixture with hydrochloric acid to catalyze the hydrolysis of oxamic acid.

-

Heat the solution to approximately 90-100°C with continuous stirring. The hydrolysis of oxamic acid will slowly release oxalic acid, leading to the gradual precipitation of lutetium(III) oxalate hexahydrate.[3]

-

Maintain the temperature and stirring for a sufficient period to ensure complete precipitation.

-

Allow the solution to cool to room temperature.

-

Separate the white precipitate by filtration.

-

Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the final product in a desiccator or at a low temperature (e.g., 40-50°C) to constant weight.

Characterization of Lutetium(III) Oxalate Hexahydrate

A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized lutetium(III) oxalate hexahydrate.

Crystal Structure and Morphology

Heavy lanthanide oxalates, including the lutetium compound, crystallize in a triclinic system with a P-1 space group.[1] The structure consists of a two-dimensional framework of lutetium ions coordinated by bidentate oxalate ligands and water molecules, which are then stacked and connected by hydrogen bonds to form a three-dimensional supramolecular structure. Each lutetium atom is coordinated by three oxalate groups and water molecules.

Table 1: Crystallographic Data for Lutetium(III) Oxalate Hexahydrate

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Hydration State | Hexahydrate |

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal decomposition of lutetium(III) oxalate hexahydrate. The decomposition proceeds in distinct stages: dehydration followed by the decomposition of the anhydrous oxalate to the oxide.

Table 2: Thermal Decomposition Data for Lutetium(III) Oxalate Hexahydrate

| Temperature Range (°C) | Process | Mass Loss (Theoretical) |

| ~100 - 250 | Dehydration: Loss of 6 H₂O | ~14.5% |

| ~350 - 500 | Decomposition of anhydrous oxalate to oxide | ~38.7% |

| Final Product | Lutetium(III) Oxide (Lu₂O₃) | - |

Note: The exact temperatures can vary depending on the heating rate and atmosphere. The data presented is based on the general behavior of heavy lanthanide oxalates.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in the compound. The spectra are characterized by vibrations of the oxalate ion and the water molecules.

Table 3: Key Vibrational Modes for Lutetium(III) Oxalate Hexahydrate

| Wavenumber Range (cm⁻¹) | Assignment |

| 3000 - 3600 | O-H stretching vibrations of water molecules |

| ~1600 - 1700 | Asymmetric C=O stretching of the oxalate group |

| ~1300 - 1360 | Symmetric C-O stretching of the oxalate group |

| ~800 | O-C=O bending and C-C stretching |

| Below 600 | Lu-O stretching and lattice modes |

Note: The exact peak positions can vary slightly. The data is based on characteristic vibrational modes for metal oxalates.[4]

Conclusion

This technical guide has outlined the synthesis of lutetium(III) oxalate hexahydrate via a homogeneous precipitation method and detailed the key characterization techniques used to verify its structure and properties. The provided data, compiled from recent literature, offers a solid foundation for researchers and professionals working with this important lutetium precursor. The structured presentation of experimental protocols and characterization data aims to facilitate the reproducible synthesis and reliable analysis of this compound for its various applications.

References

Crystal Structure of Lutetium Oxalate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of lutetium oxalate hexahydrate (Lu₂(C₂O₄)₃·6H₂O). The information presented herein is compiled from crystallographic databases and peer-reviewed scientific literature, offering a comprehensive resource for researchers in materials science, chemistry, and pharmacology. Lutetium-containing compounds are of growing interest in various applications, including medical imaging and catalysis, making a thorough understanding of their fundamental structures crucial.

Crystallographic Data

The crystal structure of lutetium oxalate hexahydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic crystal system with the space group P-1.[1] This centrosymmetric space group is characterized by the presence of an inversion center. Detailed crystallographic data are summarized in Table 1.

Table 1: Crystallographic Data for Lutetium Oxalate Hexahydrate

| Parameter | Value |

| Chemical Formula | Lu₂(C₂O₄)₃·6H₂O |

| Formula Weight | 721.99 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.634(2) |

| b (Å) | 8.985(3) |

| c (Å) | 9.712(3) |

| α (°) | 113.13(3) |

| β (°) | 91.54(3) |

| γ (°) | 107.08(3) |

| Volume (ų) | 492.2(3) |

| Z | 1 |

| Calculated Density (g/cm³) | 2.433 |

| CCDC Deposition Number | 2389409 |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 2389409.

Experimental Protocols

Synthesis of Single Crystals

Single crystals of lutetium oxalate hexahydrate suitable for X-ray diffraction can be synthesized via a homogeneous precipitation method.[2] This technique allows for the slow generation of oxalate ions, promoting the growth of large, high-quality crystals.

Protocol:

-

A solution of lutetium(III) nitrate (e.g., 0.5 M in 0.01 M nitric acid) is prepared.

-

Oxamic acid is added to the lutetium nitrate solution (e.g., in a 1.55:1 molar ratio of oxamic acid to lutetium).

-

The mixture is gently heated to approximately 40 °C to facilitate the dissolution of oxamic acid.

-

Once a clear solution is obtained, the temperature is raised to 85 °C and maintained for several hours (e.g., 7 hours).

-

During this time, the oxamic acid slowly hydrolyzes, releasing oxalate ions and leading to the gradual precipitation of lutetium oxalate hexahydrate crystals.

-

The resulting crystals are then isolated, washed with deionized water, and dried.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Protocol:

-

A suitable single crystal of lutetium oxalate hexahydrate is selected and mounted on the goniometer head of the diffractometer.

-

The crystal is cooled to a low temperature (e.g., 150 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

X-ray diffraction data are collected using a suitable radiation source (e.g., Mo Kα or Cu Kα).

-

The collected diffraction data are processed, including integration of reflection intensities and application of absorption corrections.

-

The crystal structure is solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F².

-

The final structural model is validated and deposited in a crystallographic database.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal decomposition of lutetium oxalate hexahydrate.

Protocol:

-

A small amount of the sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

The analysis is performed under a controlled atmosphere, such as nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).

-

The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass loss (TGA) and heat flow (DSC) are recorded as a function of temperature.

The thermal decomposition of lanthanide oxalates typically occurs in multiple steps, starting with dehydration, followed by the decomposition of the oxalate to an intermediate carbonate, and finally the formation of the lanthanide oxide at higher temperatures.

Table 2: Thermal Decomposition Data for Lutetium Oxalate Hexahydrate (Typical)

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Product |

| Dehydration (Loss of 6 H₂O) | ~100 - 250 | ~14.9 | Lu₂(C₂O₄)₃ |

| Decomposition of Oxalate to Oxycarbonate | ~300 - 450 | ~23.3 | Lu₂O(CO₃)₂ |

| Decomposition of Oxycarbonate to Oxide | ~450 - 700 | ~6.1 | Lu₂O₃ |

Note: The exact temperatures and mass losses can vary depending on the experimental conditions such as heating rate and atmosphere.

Spectroscopic Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the bonding and structure of lutetium oxalate hexahydrate.

Protocol:

-

FTIR Spectroscopy: The sample is typically prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum is recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Raman Spectroscopy: A small amount of the crystalline sample is placed under a microscope objective and irradiated with a laser of a specific wavelength (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed.

The vibrational spectra are characterized by bands corresponding to the vibrations of the oxalate anion, water molecules, and the lutetium-oxygen bonds.

Table 3: Key Vibrational Bands for Lutetium Oxalate Hexahydrate (Typical Wavenumbers in cm⁻¹)

| Vibrational Mode | FTIR | Raman |

| O-H stretching (water) | ~3600 - 3000 | ~3600 - 3000 |

| C=O asymmetric stretching (oxalate) | ~1630 | Not prominent |

| C=O symmetric stretching (oxalate) | ~1360, ~1315 | ~1470 |

| C-C stretching (oxalate) | ~900 | ~900 |

| O-C=O bending and Lu-O stretching | Below 800 | Below 800 |

Note: The exact peak positions can be influenced by the crystalline environment and hydrogen bonding.

References

An In-Depth Technical Guide to the Thermal Decomposition of Lutetium(III) Oxalate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of lutetium(III) oxalate hexahydrate (Lu₂(C₂O₄)₃·6H₂O). The controlled thermal degradation of this compound is a critical process for the synthesis of high-purity lutetium oxide (Lu₂O₃), a material with significant applications in catalysis, ceramics, and scintillators for medical imaging. Understanding the precise decomposition pathway, including intermediate species, temperature ranges, and associated mass losses, is paramount for optimizing the production of lutetium-based materials with desired physicochemical properties.

Decomposition Pathway and Stoichiometry

The thermal decomposition of lutetium(III) oxalate hexahydrate is a multi-step process that proceeds through the sequential loss of water molecules (dehydration) followed by the decomposition of the anhydrous oxalate to lutetium oxide. The decomposition is generally understood to occur in three main stages:

-

Dehydration: The initial stage involves the removal of the six water molecules of hydration. This process can occur in one or more steps, depending on the experimental conditions such as heating rate and atmosphere.

-

Decomposition of Anhydrous Oxalate: Following complete dehydration, the anhydrous lutetium oxalate (Lu₂(C₂O₄)₃) decomposes. This is a complex stage that involves the release of carbon monoxide (CO) and carbon dioxide (CO₂).

-

Formation of Lutetium Oxide: The final solid product of the decomposition is lutetium(III) oxide (Lu₂O₃).

The overall decomposition reaction can be summarized as follows:

Lu₂(C₂O₄)₃·6H₂O(s) → Lu₂O₃(s) + 3CO(g) + 3CO₂(g) + 6H₂O(g)

Quantitative Thermal Analysis Data

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are the primary techniques used to quantitatively study the thermal decomposition of lutetium(III) oxalate hexahydrate. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Stages of Thermal Decomposition of Lutetium(III) Oxalate Hexahydrate

| Stage | Temperature Range (°C) | Process | Intermediate/Final Product | Theoretical Mass Loss (%) |

| I | 45 - 250 | Dehydration | Lu₂(C₂O₄)₃·2H₂O | 9.84 |

| II | 250 - 400 | Dehydration & Initial Decomposition | Lu₂(C₂O₄)₃ | 4.92 |

| III | 400 - 745 | Decomposition of Anhydrous Oxalate | Lu₂O₃ | 34.43 |

Note: The temperature ranges can vary slightly depending on experimental conditions such as heating rate and sample preparation.

Table 2: Detailed Mass Loss Data

| Decomposition Step | Chemical Transformation | Temperature of Maximum Decomposition Rate (°C) | Total Mass Loss (%) |

| Dehydration (Step 1) | Lu₂(C₂O₄)₃·6H₂O → Lu₂(C₂O₄)₃·2H₂O + 4H₂O | ~150 | 9.84 |

| Dehydration (Step 2) | Lu₂(C₂O₄)₃·2H₂O → Lu₂(C₂O₄)₃ + 2H₂O | ~300 | 14.76 (cumulative) |

| Oxalate Decomposition | Lu₂(C₂O₄)₃ → Lu₂O₃ + 3CO + 3CO₂ | ~550 - 745 | 49.19 (cumulative) |

Experimental Protocols

The following sections detail the typical experimental methodologies for the synthesis and thermal analysis of lutetium(III) oxalate hexahydrate.

Synthesis of Lutetium(III) Oxalate Hexahydrate

Lutetium(III) oxalate hexahydrate is typically prepared by precipitation from an aqueous solution of a soluble lutetium salt, such as lutetium(III) chloride (LuCl₃) or lutetium(III) nitrate (Lu(NO₃)₃), with an excess of oxalic acid (H₂C₂O₄) or a soluble oxalate salt like ammonium oxalate ((NH₄)₂C₂O₄).

Materials:

-

Lutetium(III) oxide (Lu₂O₃, 99.99% purity)

-

Hydrochloric acid (HCl, concentrated)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Ammonia solution (NH₄OH, dilute)

Procedure:

-

Dissolve a known quantity of lutetium(III) oxide in a minimal amount of concentrated hydrochloric acid with gentle heating to form lutetium(III) chloride.

-

Dilute the resulting lutetium(III) chloride solution with deionized water.

-

Prepare a separate solution of oxalic acid in deionized water.

-

Slowly add the oxalic acid solution to the lutetium(III) chloride solution with constant stirring. A white precipitate of lutetium(III) oxalate hexahydrate will form.

-

Adjust the pH of the solution to between 2 and 3 using dilute ammonia solution to ensure complete precipitation.

-

Allow the precipitate to age for several hours to improve filterability.

-

Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any unreacted reagents and by-products.

-

Dry the resulting white solid in a desiccator over a suitable drying agent at room temperature.

Thermogravimetric and Differential Thermal Analysis (TG-DTA)

Instrumentation:

-

A simultaneous thermal analyzer (STA) capable of performing TGA and DTA is required.

Experimental Conditions:

-

Sample Mass: 5-10 mg

-

Crucible: Alumina or platinum

-

Atmosphere: Typically a dynamic atmosphere of dry air or an inert gas like nitrogen or argon.

-

Flow Rate: 20-50 mL/min

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is employed.

-

Temperature Range: Room temperature to 1000 °C.

Procedure:

-

Calibrate the thermobalance and temperature sensors of the STA according to the manufacturer's instructions.

-

Accurately weigh a small amount of the dried lutetium(III) oxalate hexahydrate sample into the crucible.

-

Place the crucible in the STA furnace.

-

Purge the furnace with the desired gas for a sufficient time to ensure a stable atmosphere.

-

Start the thermal program, heating the sample at the specified rate while continuously recording the sample mass and the temperature difference between the sample and a reference.

-

Analyze the resulting TGA and DTA curves to determine the temperature ranges of decomposition, the percentage mass loss at each stage, and the temperatures of endothermic and exothermic events.

Visualization of the Decomposition Pathway

The logical progression of the thermal decomposition of lutetium(III) oxalate hexahydrate can be visualized as a workflow.

Caption: Thermal decomposition pathway of Lutetium(III) oxalate hexahydrate.

An In-depth Technical Guide to the Solubility of Lutetium Oxalate Hexahydrate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lutetium oxalate hexahydrate (Lu₂(C₂O₄)₃·6H₂O) is a key intermediate in the purification of lutetium and the synthesis of lutetium-based materials. A thorough understanding of its solubility characteristics is crucial for process optimization, formulation development, and regulatory compliance. This technical guide provides a comprehensive overview of the solubility of lutetium oxalate hexahydrate in aqueous and organic media. Due to the limited availability of specific quantitative data in public literature, this guide also furnishes detailed experimental protocols for the determination of its solubility, enabling researchers to generate precise and reliable data.

Introduction

Aqueous Solubility of Lutetium Oxalate Hexahydrate

Lutetium oxalate hexahydrate's aqueous solubility is exceedingly low. While specific solubility product constants (Ksp) are not widely reported, the insolubility is a well-established qualitative fact. The dissolution equilibrium in water can be represented as follows:

Lu₂(C₂O₄)₃·6H₂O(s) ⇌ 2Lu³⁺(aq) + 3C₂O₄²⁻(aq) + 6H₂O(l)

The solubility product constant (Ksp) expression is:

Ksp = [Lu³⁺]²[C₂O₄²⁻]³

Given the high charge of the ions, the ionic strength of the solution can significantly influence the solubility.

Solubility in Organic Solvents

There is a general lack of published data on the solubility of lutetium oxalate hexahydrate in common organic solvents such as alcohols, ketones, and ethers. It is anticipated that the solubility in non-polar organic solvents would be negligible. In polar aprotic solvents, some level of solubility might be observed, although likely still very low. For drug development professionals, understanding the solubility in organic solvents is critical for developing non-aqueous formulations and for purification processes.

Quantitative Data Summary

Due to the absence of specific quantitative solubility data for lutetium oxalate hexahydrate in the reviewed literature, the following tables are presented as templates for researchers to populate with their experimentally determined values.

Table 1: Solubility of Lutetium Oxalate Hexahydrate in Water

| Temperature (°C) | Method of Determination | Molar Solubility (mol/L) | Solubility ( g/100 mL) | Solubility Product (Ksp) |

| e.g., 25 | e.g., ICP-MS | Data to be determined | Data to be determined | Data to be determined |

| e.g., 40 | e.g., ICP-MS | Data to be determined | Data to be determined | Data to be determined |

| e.g., 60 | e.g., ICP-MS | Data to be determined | Data to be determined | Data to be determined |

Table 2: Solubility of Lutetium Oxalate Hexahydrate in Various Solvents at 25°C

| Solvent | Dielectric Constant (at 20°C) | Method of Determination | Molar Solubility (mol/L) | Solubility ( g/100 mL) |

| Water | 80.1 | e.g., ICP-MS | Data to be determined | Data to be determined |

| Methanol | 32.7 | e.g., ICP-MS | Data to be determined | Data to be determined |

| Ethanol | 24.5 | e.g., ICP-MS | Data to be determined | Data to be determined |

| Acetone | 20.7 | e.g., ICP-MS | Data to be determined | Data to be determined |

| Dichloromethane | 9.1 | e.g., ICP-MS | Data to be determined | Data to be determined |

| Diethyl Ether | 4.3 | e.g., ICP-MS | Data to be determined | Data to be determined |

| Heptane | 1.9 | e.g., ICP-MS | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

To obtain reliable and accurate solubility data for lutetium oxalate hexahydrate, a rigorous experimental protocol is necessary. The following sections detail the recommended methodologies.

Shake-Flask Method (Equilibrium Solubility Determination)

This is a widely accepted method for determining the equilibrium solubility of a sparingly soluble solid in a solvent.

Materials:

-

Lutetium Oxalate Hexahydrate (high purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or other sensitive analytical technique for lutetium quantification.

Procedure:

-

Add an excess amount of lutetium oxalate hexahydrate to a known volume of the solvent in a sealed, inert container. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtrate with an appropriate solvent to a concentration suitable for the analytical method.

-

Analyze the concentration of lutetium in the diluted filtrate using a validated analytical method such as ICP-MS[4].

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Conductometric Method

For sparingly soluble salts in water, conductometry can be a sensitive method to determine solubility.

Materials:

-

Lutetium Oxalate Hexahydrate

-

High-purity deionized water

-

Conductivity meter and cell

-

Thermostatically controlled water bath

Procedure:

-

Prepare a saturated solution of lutetium oxalate hexahydrate in deionized water by following steps 1-4 of the shake-flask method.

-

Measure the conductivity of the high-purity deionized water used.

-

Carefully decant the clear, saturated solution into a clean container.

-

Measure the conductivity of the saturated solution at a constant, known temperature.

-

The specific conductance of the salt is the difference between the conductivity of the solution and the conductivity of the water.

-

The molar solubility (S) can be calculated using the equation: S = (1000 * κ) / Λ°, where κ is the specific conductance of the salt and Λ° is the molar ionic conductivity at infinite dilution. Λ° for Lu₂(C₂O₄)₃ can be estimated from the individual ionic conductivities of Lu³⁺ and C₂O₄²⁻.

Radiotracer Method

This highly sensitive method is suitable for extremely low solubilities and involves using a radiolabeled form of lutetium, such as ¹⁷⁷Lu.

Materials:

-

¹⁷⁷Lu-labeled lutetium oxalate hexahydrate

-

Solvent of interest

-

Liquid scintillation counter or gamma counter

-

Other materials as listed for the shake-flask method

Procedure:

-

Synthesize ¹⁷⁷Lu-labeled lutetium oxalate hexahydrate.

-

Follow the shake-flask method (steps 1-7) to prepare a saturated solution.

-

Measure the radioactivity of a known volume of the clear, filtered saturated solution using a liquid scintillation counter or gamma counter.

-

The concentration of lutetium in the solution can be determined by comparing the radioactivity of the sample to that of a standard solution with a known concentration of ¹⁷⁷Lu.

Visualizations

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Logical Flow for Ksp Calculation from Lutetium Concentration.

Conclusion

While it is qualitatively established that lutetium oxalate hexahydrate is highly insoluble in water and likely in most common organic solvents, this guide highlights the significant gap in publicly available quantitative solubility data. The detailed experimental protocols provided herein offer a clear pathway for researchers to determine these crucial parameters. The generation of accurate solubility data is essential for advancing the use of lutetium compounds in research, drug development, and industrial applications.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Lutetium(III) Oxalate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Lutetium(III) oxalate hexahydrate (Lu₂(C₂O₄)₃·6H₂O). The information is curated to support research, development, and application in various scientific fields. This document summarizes key quantitative data in structured tables, details experimental protocols for synthesis and analysis, and provides a visual representation of its thermal decomposition pathway.

Physical Properties

Lutetium(III) oxalate hexahydrate is a white crystalline solid.[1] It is generally considered to be highly insoluble in water.[2] Recent crystallographic studies have definitively characterized the structure of the hydrated form for heavier lanthanides, including lutetium, as a hexahydrate. These studies reveal a layered honeycomb structure with a P-1 crystal system.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂Lu₂O₁₈ | [3] |

| Molecular Weight | 721.9 g/mol | Calculated |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | Decomposes above 100°C | [4] |

| Solubility in Water | Highly insoluble | [2] |

| Crystal System | Triclinic | [3] |

| Space Group | P-1 | [3] |

Chemical Properties

Lutetium(III) oxalate hexahydrate's most significant chemical property is its thermal decomposition to form lutetium(III) oxide, a precursor for various applications. The compound is stable at room temperature but undergoes a multi-step decomposition upon heating.

| Property | Description | Source(s) |

| Thermal Decomposition | Decomposes in three stages: dehydration to the anhydrous salt, decomposition of the anhydrous salt to an intermediate, and finally to lutetium(III) oxide. | [4] |

| Reactivity with Acids | Soluble in strong mineral acids. | [1] |

Solubility

Ksp = [Lu³⁺]²[C₂O₄²⁻]³

Thermal Decomposition

The thermal decomposition of Lutetium(III) oxalate hexahydrate proceeds through a series of well-defined steps. The process begins with the loss of its six water molecules of hydration, followed by the decomposition of the anhydrous oxalate, and finally yielding lutetium(III) oxide.

Based on the comprehensive work by W.W. Wendlandt on the thermal decomposition of rare earth metal oxalates, the following temperature ranges for the decomposition of lutetium oxalate were determined. The process starts with dehydration, followed by the decomposition of the anhydrous oxalate to the oxide.[4]

| Decomposition Step | Temperature Range (°C) | Product |

| Dehydration | 100 - 275 | Lu₂(C₂O₄)₃ |

| Anhydrous Salt Decomposition | 380 - 510 | Lu₂O(CO₃)₂ (likely intermediate) |

| Final Decomposition | 510 - 720 | Lu₂O₃ |

Note: The intermediate product is proposed based on the general decomposition pattern of rare earth oxalates, though not explicitly isolated for lutetium in the cited study.

Experimental Protocols

Synthesis of Lutetium(III) Oxalate Hexahydrate

This protocol is a representative method based on the general procedures for precipitating rare earth oxalates.[5][6]

Materials:

-

Lutetium(III) chloride (LuCl₃) or Lutetium(III) nitrate (Lu(NO₃)₃) solution (e.g., 0.1 M)

-

Oxalic acid (H₂C₂O₄) solution (e.g., 0.1 M)

-

Deionized water

-

Ammonium hydroxide (NH₄OH) solution (optional, for pH adjustment)

Procedure:

-

A solution of a soluble lutetium salt (e.g., LuCl₃) is prepared in deionized water.

-

The solution is heated to approximately 60-70 °C with constant stirring.

-

A stoichiometric excess of a heated oxalic acid solution is slowly added to the lutetium salt solution.

-

A white precipitate of Lutetium(III) oxalate hydrate will form immediately.

-

The mixture is digested at the elevated temperature for about 30 minutes to ensure complete precipitation and improve the filterability of the precipitate.

-

The precipitate is then filtered using a Buchner funnel and washed several times with hot deionized water to remove any soluble impurities.

-

The resulting white solid is dried in a desiccator over a suitable drying agent at room temperature.

Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for analyzing the thermal decomposition of Lutetium(III) oxalate hexahydrate.[4]

Instrumentation:

-

A thermogravimetric analyzer (TGA) coupled with a differential thermal analyzer (DTA) is recommended.

Procedure:

-

A small, accurately weighed sample of Lutetium(III) oxalate hexahydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The sample is heated from ambient temperature to approximately 1000 °C in a controlled atmosphere (e.g., a dynamic air or inert nitrogen atmosphere).

-

A constant heating rate, typically 10 °C/min, is applied.

-

The weight loss of the sample and the temperature difference between the sample and a reference are continuously recorded as a function of temperature.

-

The resulting TGA and DTA curves are analyzed to determine the temperature ranges of dehydration and decomposition, and to identify the stoichiometry of the decomposition reactions.

Visualizations

The following diagram illustrates the workflow for the synthesis and characterization of Lutetium(III) oxalate hexahydrate.

The following diagram illustrates the thermal decomposition pathway of Lutetium(III) oxalate hexahydrate.

References

- 1. Lutetium Oxalate Crystal Powder CAS No 26677-69-0 Lu2 (C2O4) 3 3n 4n 5n 6n - Lutetium Oxalate, Lutetium Oxalate Crystal | Made-in-China.com [m.made-in-china.com]

- 2. Lutetium Oxalate Hydrate Powder, Lu2(C2O4)3.xH2O US [attelements.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. osti.gov [osti.gov]

- 6. CA2898612A1 - Selective extraction of rare earth elements by oxalic acid precipitation - Google Patents [patents.google.com]

A Technical Guide to Lutetium Oxalate Hexahydrate for Research and Development

This technical guide provides an in-depth overview of Lutetium Oxalate Hexahydrate, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, physicochemical properties, experimental protocols for its synthesis and characterization, and its applications, particularly as a precursor in advanced materials and radiopharmaceuticals.

Chemical Identity and Properties

Lutetium Oxalate Hexahydrate is a white crystalline solid that is a key precursor for producing high-purity lutetium oxide and other lutetium-based materials. Its insolubility in water is a notable characteristic.

CAS Number: 117247-81-1 (for the hydrated form)[1][2]

IUPAC Name: lutetium(3+);oxalate;hydrate[1][2]

Recent crystallographic studies have clarified the structure of heavy lanthanide oxalates, including lutetium, confirming they form hexahydrates with the systematic name catena-(bis(μ3-oxalato)-(μ2-oxalato)-tetra-aqua-di-Lutetium(III) dihydrate).[3] The chemical formula is [Lu₂(C₂O₄)₃(H₂O)₄]·2H₂O.[3]

Physicochemical Data

The following table summarizes the key quantitative data for Lutetium Oxalate Hydrate.

| Property | Value | Source |

| Molecular Formula | C₆H₂Lu₂O₁₃ (for monohydrate) | [1][2] |

| [Lu₂(C₂O₄)₃(H₂O)₄]·2H₂O (for hexahydrate) | [3] | |

| Molecular Weight | ~722.08 g/mol (for hexahydrate) | |

| Appearance | White powder or crystals | [2][4] |

| Solubility | Highly insoluble in water | [4][5] |

| Melting Point | Decomposes upon heating | [4][5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Lutetium Oxalate Hexahydrate are crucial for reproducible research.

Synthesis via Homogeneous Precipitation

This protocol is adapted from a method developed for the synthesis of the complete series of lanthanide oxalate single crystals.[3]

Objective: To synthesize high-quality Lutetium Oxalate Hexahydrate crystals.

Materials:

-

Lutetium(III) chloride (LuCl₃) solution (e.g., 0.1 M)

-

Oxamic acid

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of Lutetium(III) chloride.

-

Add oxamic acid to the LuCl₃ solution.

-

Acidify the mixture with hydrochloric acid to catalyze the hydrolysis of oxamic acid.

-

Maintain the solution at a constant temperature to allow for the slow hydrolysis of oxamic acid, which gradually releases oxalate ions.

-

The slow release of oxalate ions facilitates the homogeneous precipitation of Lutetium Oxalate Hexahydrate crystals.

-

After the precipitation is complete, filter the crystalline product.

-

Wash the crystals with deionized water to remove any unreacted precursors.

-

Dry the crystals under controlled conditions (e.g., in a desiccator or at a low temperature in an oven).

Thermal Decomposition for Lutetium Oxide Synthesis

Lutetium oxalate is a common precursor for the synthesis of lutetium oxide (Lu₂O₃) via thermal decomposition.

Objective: To produce Lutetium(III) oxide from Lutetium Oxalate Hexahydrate.

Equipment:

-

Thermogravimetric Analyzer (TGA) or a tube furnace

-

Crucible (e.g., alumina)

Procedure:

-

Place a known amount of Lutetium Oxalate Hexahydrate into a crucible.

-

Heat the sample in a furnace or TGA instrument.

-

The heating program should involve a gradual temperature ramp (e.g., 5-10 °C/min) to a final temperature of approximately 800-1000 °C.

-

The decomposition process occurs in distinct stages:

-

Dehydration: Removal of the water molecules.

-

Decomposition of the oxalate to an intermediate carbonate or oxycarbonate.

-

Final decomposition to Lutetium(III) oxide.

-

-

Hold the sample at the final temperature to ensure complete conversion to the oxide.

-

Cool the sample down to room temperature. The resulting white powder is Lutetium(III) oxide.

Characterization Techniques

X-Ray Diffraction (XRD): To confirm the crystal structure and phase purity of the synthesized Lutetium Oxalate Hexahydrate and the resulting Lutetium(III) oxide.

Thermogravimetric Analysis (TGA): To study the thermal decomposition profile and confirm the hydration state of the lutetium oxalate.

Scanning Electron Microscopy (SEM): To analyze the morphology and size of the synthesized crystals.

Diagrams of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental processes.

References

- 1. Lutetium oxalate hydrate | C6H2Lu2O13 | CID 16213235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lutetium (III) oxalate hydrate | Lutetium ethanedioate hydrate | C6H2Lu2O13 - Ereztech [ereztech.com]

- 3. Lanthanide Oxalates: From Single Crystals to 2D Functional Honeycomb Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lutetium Oxalate Hydrate Powder, Lu2(C2O4)3.xH2O US [attelements.com]

- 5. americanelements.com [americanelements.com]

A Comprehensive Technical Guide to Lutetium(3+) Oxalate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium(3+) oxalate hexahydrate (Lu₂(C₂O₄)₃·6H₂O) is a key inorganic compound of lutetium, the heaviest of the lanthanide series. Its primary significance lies in its role as a precursor in the synthesis of high-purity lutetium oxide (Lu₂O₃). Lutetium oxide is a critical material in the manufacturing of scintillators for medical imaging (notably Positron Emission Tomography or PET scanners), host materials for phosphors, and as a component in certain catalysts and ceramics. The controlled synthesis and a thorough understanding of the properties of lutetium(3+) oxalate hexahydrate are therefore paramount for advancements in these fields. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and thermal behavior of lutetium(3+) oxalate hexahydrate.

Chemical and Physical Properties

Lutetium(3+) oxalate hexahydrate is a white crystalline solid that is notably insoluble in water and common organic solvents[1][2]. This low solubility is a key property leveraged in its synthesis via precipitation.

Table 1: Molecular and Physical Properties of Lutetium(3+) Oxalate Hexahydrate

| Property | Value |

| Chemical Formula | Lu₂(C₂O₄)₃·6H₂O |

| Molecular Weight | 721.93 g/mol |

| Appearance | White Powder/Crystals[1][2] |

| Solubility in Water | Highly Insoluble[1][2] |

| Melting Point | Decomposes at >400 °C[1] |

Molecular Weight Calculation

The molecular weight of Lutetium(3+) oxalate hexahydrate is calculated from the atomic weights of its constituent elements:

-

Lutetium (Lu): 174.967 u

-

Carbon (C): 12.011 u

-

Oxygen (O): 15.999 u

-

Hydrogen (H): 1.008 u

Formula: Lu₂(C₂O₄)₃·6H₂O

Calculation: (2 × 174.967) + (6 × 12.011) + (24 × 15.999) + (12 × 1.008) = 349.934 + 72.066 + 383.976 + 12.096 = 721.93 g/mol

Synthesis of Lutetium(3+) Oxalate Hexahydrate

The synthesis of high-purity lutetium(3+) oxalate hexahydrate is typically achieved through a precipitation reaction. A common and effective method is homogeneous precipitation, which allows for the slow and controlled formation of well-defined crystals.

Experimental Protocol: Homogeneous Precipitation

This protocol is adapted from established methods for the synthesis of lanthanide oxalates.

Materials:

-

Lutetium(III) chloride (LuCl₃) or Lutetium(III) nitrate (Lu(NO₃)₃) solution (e.g., 0.1 M)

-

Oxalic acid (H₂C₂O₄) solution (e.g., 0.2 M)

-

Urea (CH₄N₂O)

-

Deionized water

-

Ammonia solution (for pH adjustment, if necessary)

Procedure:

-

A solution of a soluble lutetium salt (e.g., lutetium chloride or nitrate) is prepared in deionized water.

-

An excess of oxalic acid solution is added to the lutetium salt solution.

-

Urea is added to the solution. The slow hydrolysis of urea at elevated temperatures will gradually increase the pH, leading to the uniform precipitation of lutetium oxalate.

-

The mixture is heated to approximately 80-90 °C and stirred continuously. This temperature is maintained for several hours to ensure the complete hydrolysis of urea and the formation of the precipitate.

-

As the pH of the solution slowly rises, a white crystalline precipitate of lutetium(3+) oxalate hexahydrate will form.

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The precipitate is collected by filtration, for example, using a Buchner funnel.

-

The collected crystals are washed several times with deionized water to remove any soluble impurities.

-

The purified lutetium(3+) oxalate hexahydrate is then dried in a desiccator or at a low temperature (e.g., 40-50 °C) to avoid premature dehydration.

The following diagram illustrates the workflow for the synthesis of Lutetium(3+) oxalate hexahydrate via homogeneous precipitation.

Thermal Decomposition

The thermal decomposition of lutetium(3+) oxalate hexahydrate is a multi-step process that ultimately yields lutetium oxide. This process is crucial for the production of high-purity Lu₂O₃. The decomposition pathway can be monitored using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

The general decomposition pathway for rare earth oxalates proceeds as follows:

-

Dehydration: The water of hydration is lost upon heating.

-

Decomposition to Oxycarbonate/Carbonate: The anhydrous oxalate decomposes to form an intermediate oxycarbonate or carbonate.

-

Decomposition to Oxide: The intermediate species further decomposes to the final rare earth oxide.

For lutetium(3+) oxalate hexahydrate, the expected decomposition reactions are:

-

Lu₂(C₂O₄)₃·6H₂O(s) → Lu₂(C₂O₄)₃(s) + 6H₂O(g) (Dehydration)

-

Lu₂(C₂O₄)₃(s) → Lu₂(CO₃)₃(s) + 3CO(g) (Decomposition to Carbonate)

-

Lu₂(CO₃)₃(s) → Lu₂O₃(s) + 3CO₂(g) (Decomposition to Oxide)

The exact temperatures for these transitions can vary depending on factors such as heating rate and atmosphere.

The following diagram illustrates the thermal decomposition pathway of Lutetium(3+) oxalate hexahydrate.

Crystallography

Recent studies have elucidated the crystal structure of the heavy lanthanide oxalates. Lutetium(3+) oxalate hexahydrate crystallizes in the triclinic crystal system with the space group P-1.

Table 2: Crystallographic Data for Lutetium(3+) Oxalate Hexahydrate

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

Applications in Drug Development

While lutetium(3+) oxalate hexahydrate itself is not directly used as a therapeutic agent, its role as a precursor to lutetium-177 (¹⁷⁷Lu) is of significant interest in drug development. ¹⁷⁷Lu is a beta-emitting radionuclide with a half-life of 6.73 days, making it suitable for targeted radionuclide therapy. ¹⁷⁷Lu is chelated to targeting molecules, such as peptides or antibodies, to deliver a cytotoxic radiation dose to cancer cells. The production of high-purity ¹⁷⁷Lu often involves the irradiation of ytterbium-176 to produce ytterbium-177, which then decays to ¹⁷⁷Lu. The subsequent purification and processing of ¹⁷⁷Lu into a radiopharmaceutical-grade product can involve precipitation steps where the understanding of lutetium chemistry, including its oxalate salts, is beneficial.

Conclusion

Lutetium(3+) oxalate hexahydrate is a fundamentally important compound in the field of rare earth chemistry, with direct implications for materials science and nuclear medicine. Its well-defined synthesis and predictable thermal decomposition make it an ideal precursor for the production of high-purity lutetium oxide, a material with critical applications in advanced technologies. A thorough understanding of its properties and synthesis is essential for researchers and professionals working on the development of next-generation scintillators, phosphors, and radiopharmaceuticals.

References

A Technical Guide to Precursors for Lutetium Oxide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the common precursors and synthesis methodologies for producing lutetium oxide (Lu₂O₃), a material of significant interest in medical imaging, catalysis, and laser technology. The selection of an appropriate precursor is a critical step that dictates the morphology, particle size, and purity of the final lutetium oxide product. This document details various synthesis routes, including thermal decomposition, precipitation, hydrothermal, and sol-gel methods, with a focus on providing actionable experimental protocols and comparative data.

Overview of Lutetium Oxide Synthesis Precursors

The synthesis of lutetium oxide typically involves the transformation of a lutetium-containing precursor compound into the oxide form, most commonly through heating (calcination). The choice of precursor significantly influences the properties of the resulting lutetium oxide. Common precursors include lutetium salts such as nitrates, carbonates, oxalates, acetates, and hydroxides. Each precursor offers distinct advantages and disadvantages related to factors like solubility, decomposition temperature, and the morphology of the resulting oxide.

Synthesis Methodologies and Experimental Protocols

This section details the primary synthesis routes for lutetium oxide, providing specific experimental protocols where available in the surveyed literature.

Precipitation Followed by Thermal Decomposition

This widely used method involves the precipitation of an insoluble lutetium salt from a solution, which is then isolated and calcined to yield lutetium oxide.

This method is particularly effective for producing large-particle lutetium oxide with good flowability.[1]

Experimental Protocol:

-

Precipitant Preparation: Prepare a solution of ammonium bicarbonate, ammonia water, and deionized water.

-

Precipitation: Add a lutetium nitrate hydrate solution to the ammonium bicarbonate solution. Hydrogen peroxide is then added to the mixed solution. The reaction proceeds for approximately 6 hours to precipitate lutetium carbonate hydrate.

-

Aging: The precipitate is aged for 24-48 hours. The aging time is a crucial factor in determining the final particle size.

-

Filtration and Washing: The lutetium carbonate precipitate is filtered and washed to remove impurities.

-

Calcination: The dried precursor is calcined at a temperature ranging from 900-1200°C for 4 hours to yield large-particle lutetium oxide.[1]

Quantitative Data for Lutetium Carbonate Precipitation:

| Parameter | Value | Reference |

| Lutetium Nitrate Solution Concentration | 1.47 mol/L | [1] |

| Aging Time | 24 - 48 hours | [1] |

| Calcination Temperature | 900 - 1200 °C | [1] |

| Calcination Time | 4 hours | [1] |

| Resulting Particle Size (D50) | 50 - 165 µm | [1] |

Logical Workflow for Lutetium Carbonate Precipitation and Calcination:

Caption: Workflow for lutetium oxide synthesis via lutetium carbonate precipitation.

Lutetium oxalate is a common precursor due to its insolubility, which allows for quantitative precipitation.[2][3] The thermal decomposition of lutetium oxalate proceeds to lutetium oxide at elevated temperatures. While detailed protocols are less explicitly documented in single sources, the general procedure involves precipitating lutetium oxalate from a lutetium salt solution (e.g., lutetium chloride or nitrate) by adding oxalic acid or an oxalate salt. The resulting precipitate is then washed, dried, and calcined.

Experimental Protocol (General):

-

Precipitation: A solution of a soluble lutetium salt is treated with an oxalic acid solution to precipitate lutetium oxalate hydrate. The pH of the solution can be adjusted to optimize precipitation.

-

Digestion: The precipitate may be digested (aged) at a slightly elevated temperature to improve filterability.

-

Filtration and Washing: The lutetium oxalate precipitate is filtered and washed thoroughly with deionized water to remove any soluble impurities.

-

Drying: The washed precipitate is dried in an oven at a temperature sufficient to remove water without initiating decomposition (e.g., 100-120 °C).

-

Calcination: The dried lutetium oxalate is calcined in a furnace. The decomposition typically occurs in stages, with the final conversion to lutetium oxide happening at temperatures above 600 °C.

Quantitative Data for Lutetium Oxalate Thermal Decomposition:

| Parameter | Value | Reference |

| Precipitation Reagent | Oxalic Acid / Sodium Oxalate | [4] |

| Optimal pH for Precipitation | ~3-4 | [4] |

| Calcination Temperature | > 600 °C |

Caption: Workflow for the hydrothermal synthesis of lutetium oxide nanocubes.

Sol-Gel Synthesis

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. It allows for excellent control over the product's purity and homogeneity at a molecular level.

Both lutetium acetate and lutetium nitrate can be used as precursors in sol-gel synthesis. The process generally involves the hydrolysis and condensation of the precursor in a solvent to form a "sol" (a colloidal suspension), which then evolves into a "gel" (a three-dimensional network).

Experimental Protocol (General):

-

Sol Preparation: The lutetium precursor (e.g., lutetium acetate or nitrate) is dissolved in a suitable solvent, often with a complexing agent like citric acid or ethylene glycol to control the hydrolysis and condensation rates.

-

Gelation: The sol is heated at a moderate temperature (e.g., 60-80 °C) to promote polymerization and form a viscous gel.

-

Drying: The gel is dried to remove the solvent, resulting in a solid xerogel or aerogel.

-

Calcination: The dried gel is calcined at elevated temperatures (e.g., 500-1000 °C) to burn off the organic components and crystallize the lutetium oxide. [5] Quantitative Data for Sol-Gel Synthesis:

| Parameter | Value | Reference |

| Precursor | Lutetium Nitrate | [5] |

| Stirring Temperature | 60 °C | [5] |

| Initial Sintering Temperature | 500 °C for 1 hour | [5] |

| Re-annealing Temperature | 800 °C for 2 hours | [5] |

Logical Flow of the Sol-Gel Process:

Caption: General workflow for the sol-gel synthesis of lutetium oxide.

Comparison of Precursors and Synthesis Methods

The selection of a precursor and synthesis method depends on the desired properties of the final lutetium oxide product.

| Precursor | Synthesis Method | Advantages | Disadvantages | Resulting Morphology |

| Lutetium Nitrate | Precipitation/Calcination | Well-established, scalable, good for large particles. | Can incorporate impurities if not washed properly. | Petal-like agglomerates of sheets. [1] |

| Lutetium Oxalate | Thermal Decomposition | Insoluble precipitate allows for high yield and purity. | Oxalic acid is toxic. | Can be tailored, often results in fine powders. |

| Lutetium Hydroxide | Hydrothermal | Good control over nanocrystal size and morphology. | Requires specialized high-pressure equipment. | Nanocubes. [6][7] |

| Lutetium Acetate | Sol-Gel | High purity and homogeneity, good for thin films and coatings. | Can be more complex and time-consuming. | Dependent on process parameters. |

| Lutetium Nitrate | Sol-Gel | High purity and homogeneity. | Can be more complex and time-consuming. | Nanowires (with template). [5] |

Conclusion

The synthesis of lutetium oxide can be achieved through various pathways, with the choice of precursor being a fundamental determinant of the final product's characteristics. For large, spherical particles suitable for applications requiring good powder flow, the precipitation of lutetium carbonate from lutetium nitrate followed by calcination is a robust method. For high-purity, fine powders, the thermal decomposition of lutetium oxalate is a reliable route. When precise control over nanoscale morphology is required, hydrothermal and sol-gel methods offer significant advantages, albeit with potentially more complex experimental setups. This guide provides a foundational understanding of these processes, enabling researchers and professionals to select and optimize the synthesis of lutetium oxide for their specific applications.

References

- 1. microscopy.cz [microscopy.cz]

- 2. openpr.com [openpr.com]

- 3. matsc.ktu.lt [matsc.ktu.lt]

- 4. trace.tennessee.edu [trace.tennessee.edu]

- 5. mdpi.com [mdpi.com]

- 6. Hydrothermal synthesis and green luminescent properties of Lu2O3:Yb3+/Ho3+ nanocubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis of Lutetium Ions in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of lutetium (Lu³⁺) ions in aqueous solutions. Lutetium, the heaviest of the lanthanide series, and its complexes are of increasing interest in various fields, including radiopharmaceuticals for cancer therapy. A thorough understanding of its aqueous chemistry, particularly its hydrolysis behavior, is critical for the development of stable and effective lutetium-based agents. This document details the thermodynamics of lutetium hydrolysis, outlines the experimental protocols for its characterization, and presents the key data in a structured format.

The Core of Lutetium Hydrolysis

Trivalent lutetium ions (Lu³⁺), like other trivalent metal ions, are subject to hydrolysis in aqueous solutions. This process involves the reaction of the hydrated lutetium ion with water molecules, leading to the formation of hydroxo complexes and the release of protons, thereby lowering the pH of the solution. The extent of hydrolysis is dependent on factors such as the concentration of lutetium, the pH of the solution, temperature, and the ionic strength of the medium.

Due to the lanthanide contraction, Lu³⁺ has the smallest ionic radius of the lanthanide series, resulting in a high charge density.[1] This high charge density leads to a stronger interaction with water molecules and a greater tendency to hydrolyze compared to the lighter lanthanides.[1] The primary hydrolysis reaction for the formation of the first mononuclear hydroxo complex is:

Lu³⁺ + H₂O ⇌ Lu(OH)²⁺ + H⁺

As the pH increases, further hydrolysis can occur, leading to the formation of additional hydroxo species and ultimately the precipitation of lutetium hydroxide, Lu(OH)₃. The formation of polynuclear species, where multiple lutetium ions are bridged by hydroxide groups, can also occur, though these are often transient and can be complex to characterize.

The equilibrium for the first hydrolysis reaction is characterized by the first hydrolysis constant, often expressed as log₁₀β*Lu,H. This constant is a crucial parameter for predicting the speciation of lutetium in aqueous solutions under different conditions.

Quantitative Data on Lutetium Hydrolysis

The following tables summarize the key quantitative data reported in the literature for the hydrolysis of lutetium ions.

| Parameter | Value | Experimental Conditions | Reference |

| First Hydrolysis Constant (log₁₀β*Lu,H) | -7.92 ± 0.07 | 2 mol·dm⁻³ NaClO₄, 303 K | [2] |

| First Hydrolysis Constant (log₁₀βLu,H) | -7.9 ± 0.3 | 1 mol·dm⁻³ NaCl, 303 K | [3] |

| First Hydrolysis Constant (β₁⁰) for LuOH²⁺ | 4.677 x 10⁻⁸ | 25 °C | [4] |

Table 1: First Hydrolysis Constants of Lutetium(III)

| Parameter | Value | Experimental Conditions | Reference |

| Solubility Product (log₁₀K*sp,Lu(OH)₃) | -23.37 ± 0.14 | 2 mol·dm⁻³ NaClO₄, 303 K | [2] |

Table 2: Solubility Product of Lutetium(III) Hydroxide

| Species | Solubility (mol·dm⁻³) | pCH Range | Experimental Conditions | Reference |

| S Lu³⁺ | 3.5 x 10⁻⁷ | Beginning of precipitation to 8.5 | 2 mol·dm⁻³ NaClO₄, 303 K | [2] |

| S Lu(OH)²⁺ | 6.2 x 10⁻⁷ | Beginning of precipitation to 8.5 | 2 mol·dm⁻³ NaClO₄, 303 K | [2] |

| Total Solubility | 9.7 x 10⁻⁷ | Beginning of precipitation to 8.5 | 2 mol·dm⁻³ NaClO₄, 303 K | [2] |

Table 3: Solubility of Lutetium(III) Species

Experimental Protocols for Studying Lutetium Hydrolysis

The determination of hydrolysis constants and the characterization of hydrolysis products require precise experimental techniques. The following are detailed methodologies for key experiments cited in the study of lutetium hydrolysis.

Potentiometric Titration

Potentiometric titration is a fundamental technique used to determine the formation constants of metal-ligand complexes, including hydroxo complexes formed during hydrolysis.

Objective: To determine the hydrolysis constants of Lu³⁺ by monitoring the change in hydrogen ion concentration (pH) upon the addition of a strong base to a lutetium salt solution.

Materials:

-

Lutetium(III) salt solution (e.g., Lu(ClO₄)₃ or LuCl₃) of known concentration.

-

Standardized strong base solution (e.g., NaOH), free of carbonate.

-

Inert salt solution (e.g., NaClO₄ or NaCl) to maintain constant ionic strength.

-

Standardized strong acid solution (e.g., HClO₄ or HCl).

-

High-precision pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl).

-

Thermostated reaction vessel.

-

Inert gas supply (e.g., argon or nitrogen) to exclude CO₂.

Procedure:

-

Calibration: Calibrate the pH electrode system using standard buffer solutions at the desired experimental temperature.

-

Sample Preparation: In the thermostated reaction vessel, prepare a solution containing a known concentration of Lu³⁺ and a slight excess of strong acid in a constant ionic strength medium.

-

Inert Atmosphere: Bubble the inert gas through the solution for a sufficient time to remove dissolved CO₂ and maintain an inert atmosphere throughout the titration.

-

Titration: Add small, precise increments of the standardized strong base to the lutetium solution.

-

Data Acquisition: After each addition of base, allow the system to reach equilibrium and record the corresponding pH value.

-

Data Analysis: The collected data (volume of base added vs. pH) is used to calculate the average number of hydroxide ions bound per lutetium ion. This data is then processed using specialized computer programs (e.g., SUPERQUAD) to refine the hydrolysis constants for the various Lu(OH)n⁽³⁻ⁿ⁾⁺ species.

Solvent Extraction

Solvent extraction is a powerful technique for studying the hydrolysis of metal ions at tracer concentrations. It relies on the partitioning of the metal ion between two immiscible liquid phases.

Objective: To determine the first hydrolysis constant of Lu³⁺ by measuring its distribution between an aqueous phase and an organic phase containing a chelating agent.

Materials:

-

Aqueous solution containing a tracer concentration of a lutetium radioisotope (e.g., ¹⁷⁷Lu).

-

An organic solvent (e.g., kerosene, toluene).

-

An organic-soluble chelating agent (extractant).

-

A competing hydrophilic ligand for the aqueous phase.

-

Buffer solutions to control the pH of the aqueous phase.

-

Inert salt to maintain constant ionic strength.

-

Phase-separating equipment (e.g., centrifuge, separatory funnels).

-

Radiation detector (e.g., gamma counter) suitable for the chosen radioisotope.

Procedure:

-

Phase Preparation: Prepare the aqueous phase containing the ¹⁷⁷Lu tracer, buffer, competing ligand, and inert salt at the desired pH and ionic strength. Prepare the organic phase by dissolving the extractant in the organic solvent.

-

Extraction: Mix equal volumes of the aqueous and organic phases in a sealed container. Agitate the mixture vigorously for a predetermined time to ensure equilibrium is reached.

-

Phase Separation: Separate the two phases, typically by centrifugation.

-

Radioactivity Measurement: Take an aliquot from both the aqueous and organic phases and measure their radioactivity using a suitable detector.

-

Distribution Ratio Calculation: Calculate the distribution ratio (D) as the ratio of the radioactivity in the organic phase to that in the aqueous phase.

-

Data Analysis: The first hydrolysis constant is determined by analyzing the relationship between the distribution ratio and the pH of the aqueous phase, taking into account the complexation equilibria in both phases.

Radiochemical Method for Solubility and Hydrolysis

This method is particularly useful for determining the solubility product of metal hydroxides and hydrolysis constants by tracking the concentration of a radioactive isotope in solution as a function of pH.[2]

Objective: To determine the solubility product of Lu(OH)₃ and the first hydrolysis constant of Lu³⁺ by measuring the concentration of ¹⁷⁷Lu in solution during a titration that induces precipitation.[2]

Materials:

-

Lutetium salt solution spiked with a known amount of ¹⁷⁷Lu.[2]

-

Standardized NaOH solution.

-

Inert salt solution (e.g., NaClO₄) to maintain constant ionic strength.[2]

-

pH meter and electrodes.

-

Centrifuge.

-

Radiation detector (gamma counter).

Procedure:

-

Solution Preparation: Prepare a series of solutions with a known initial concentration of lutetium, spiked with ¹⁷⁷Lu, in a constant ionic strength medium.[2]

-

Titration and Precipitation: Titrate the solutions with the standardized NaOH solution to induce the precipitation of Lu(OH)₃.[4]

-

Sample Collection: At various pH points along the titration, take an aliquot of the suspension.

-

Phase Separation: Separate the solid Lu(OH)₃ precipitate from the supernatant by high-speed centrifugation.[5]

-

Radioactivity Measurement: Measure the radioactivity of a known volume of the clear supernatant to determine the concentration of soluble lutetium.[5]

-

Data Analysis: Plot the negative logarithm of the total soluble lutetium concentration (pLu_aq) against the hydrogen ion concentration (pCH). The point at which a sharp decrease in soluble lutetium is observed indicates the onset of precipitation. The data from the saturated region of the curve are used to calculate the solubility product of Lu(OH)₃, and the data from the unsaturated region can be used to determine the first hydrolysis constant.[2]

Visualizing Lutetium Hydrolysis

Signaling Pathway of Lutetium Hydrolysis

The following diagram illustrates the stepwise hydrolysis of the lutetium ion in an aqueous solution, leading to the formation of hydroxo complexes and ultimately the precipitation of lutetium hydroxide.

Caption: Stepwise hydrolysis of Lu³⁺ in aqueous solution.

Experimental Workflow for Hydrolysis Studies

The diagram below outlines a general experimental workflow for the characterization of lutetium ion hydrolysis.

Caption: General workflow for studying Lu³⁺ hydrolysis.

Conclusion

The hydrolysis of lutetium ions is a fundamental aspect of its aqueous chemistry with significant implications for its application in medicine and other fields. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with lutetium. Accurate determination of hydrolysis constants and a clear understanding of the speciation of lutetium under physiological conditions are paramount for the design of stable and effective lutetium-based therapeutic and diagnostic agents. The methodologies outlined here serve as a valuable resource for conducting such critical investigations.

References

A Technical Guide to the Discovery and History of Lutetium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery of lutetium and the historical development of its compounds. It details the initial isolation, key experimental methodologies, and the properties of foundational lutetium compounds, offering valuable insights for professionals in research and drug development.

The Discovery of Lutetium: A Tale of Independent Discovery and Priority Dispute

Lutetium holds the distinction of being the last naturally occurring rare earth element to be identified.[1] Its discovery in 1907 was not the result of a single effort, but rather the independent and nearly simultaneous work of three chemists: Georges Urbain in France, Carl Auer von Welsbach in Austria, and Charles James in the United States.[2][3][4] All three scientists isolated the new element from what was previously believed to be a pure substance, ytterbia (ytterbium oxide).[5]

The journey to lutetium's discovery began with the analysis of the mineral ytterbia.[1] Through meticulous separation processes, these researchers demonstrated that ytterbia was, in fact, a mixture of the oxides of two distinct elements.[6]

-

Georges Urbain: Working at the Sorbonne in Paris, Urbain employed a series of fractional crystallizations of ytterbium nitrate from a nitric acid solution to separate the two components.[5] He was the first to publish his findings and was therefore granted the honor of naming the new element.[1][7] He named it "lutecium" after Lutetia, the ancient Roman name for Paris.[2][5] This name was later changed to lutetium in 1949.[1][2]

-

Carl Auer von Welsbach: An Austrian mineralogist, von Welsbach also successfully isolated the new element from ytterbia.[2][8] He proposed the name "cassiopeium" for the element, after the constellation Cassiopeia.[5][8] While his work was independent, Urbain's earlier publication led to his proposed name being officially adopted.[2] The name "cassiopeium" was used by some German scientists until the 1950s.[1][2]

-

Charles James: A chemist at the University of New Hampshire, James also independently isolated lutetium, and had reportedly prepared a larger quantity of the element than his European counterparts.[3][7] He developed a highly effective bromate fractional crystallization process for separating rare earth elements.[5][9] However, he delayed publishing his findings and, upon learning of Urbain's publication, did not contest the priority of the discovery.[2]

The International Commission on Atomic Weights officially granted priority to Urbain in 1909, adopting his proposed name for the new element.[3] It's noteworthy that a pure sample of lutetium metal was not produced until 1953.[3][7]

Foundational Lutetium Compounds and Their Synthesis

The initial discovery of lutetium was intrinsically linked to the isolation of its oxide. Subsequently, other simple compounds like lutetium chloride were synthesized.

Lutetium(III) oxide, also known as lutecia, was the first compound of lutetium to be identified.[6] It is a white, solid, cubic compound that is thermally stable and highly insoluble in water.[10][11][12]

Historical Synthesis: The early separation of lutetium oxide by Urbain, von Welsbach, and James was achieved through the laborious process of fractional crystallization.[5] This method relies on the slight differences in the solubility of the nitrate or bromate salts of lutetium and ytterbium to achieve separation through repeated crystallization steps.

Modern Applications: Lutetium oxide is a crucial starting material for the production of laser crystals and has specialized applications in ceramics, glass, and phosphors.[6][10] It can also act as a catalyst in various chemical reactions, including cracking, alkylation, hydrogenation, and polymerization.[10][13]

Lutetium(III) chloride is an inorganic compound that exists as a white, hygroscopic crystalline solid.[14] It is soluble in water and serves as a precursor for the synthesis of other lutetium compounds.[14][15]

Synthesis: The synthesis of lutetium(III) chloride was first achieved in the early 20th century, following the isolation of lutetium.[14] A common laboratory method for its preparation involves the reaction of lutetium(III) oxide with concentrated hydrochloric acid.[14]

Modern Applications: Lutetium(III) chloride is used as a catalyst in various chemical reactions.[14] It is also a precursor for synthesizing lutetium-based luminescent materials, coordination complexes, and as a dopant in laser crystals.[14] The radioactive isotopologue, lutetium-177 chloride, is used in nuclear medicine for cancer therapy.[16]

Quantitative Data of Foundational Lutetium Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) |

| Lutetium(III) Oxide | Lu₂O₃ | 397.932 | White solid | 2,490[6] | 3,980[6] | |

| Lutetium(III) Chloride | LuCl₃ | 281.325 | White monoclinic crystals | 3.98 | 925[16] | Sublimes above 750 |

Experimental Protocols

The historical separation of lutetium from ytterbium was a significant challenge due to their very similar chemical properties.[17] The method of fractional crystallization, as employed by the discoverers, was a painstaking process. While modern techniques like ion exchange and solvent extraction are now preferred, the original method laid the groundwork for rare earth chemistry.[1][17]

-

Dissolution: The starting material, a mixture of lutetium and ytterbium oxides (ytterbia), is dissolved in nitric acid to form a solution of their respective nitrate salts.

-

Concentration and Crystallization: The solution is carefully concentrated by heating to induce crystallization of the nitrate salts.

-

Separation: The initial crop of crystals will be slightly enriched in the less soluble component. The crystals are separated from the remaining solution (the mother liquor).

-

Repetition: Both the crystals and the mother liquor are redissolved and subjected to further rounds of crystallization. This process is repeated numerous times, systematically combining fractions with similar compositions to gradually achieve a separation of the two components.

This protocol describes a general method for the preparation of lutetium(III) chloride.

-

Reaction: Lutetium(III) oxide (Lu₂O₃) is suspended in a minimal amount of water.

-

Acidification: Concentrated hydrochloric acid (HCl) is added dropwise to the suspension with constant stirring until the oxide is completely dissolved, forming a clear solution of lutetium(III) chloride.

-

Evaporation: The solution is gently heated to evaporate the excess water and hydrochloric acid.

-

Crystallization: Upon cooling, hydrated lutetium(III) chloride (LuCl₃·6H₂O) crystallizes from the solution.

-

Dehydration (for anhydrous form): To obtain the anhydrous form, the hydrated salt is carefully heated under a stream of dry hydrogen chloride gas to prevent the formation of the oxychloride.

Visualizations

Caption: Discovery and Separation of Lutetium.

References

- 1. Lutetium (Lu) | Research Starters | EBSCO Research [ebsco.com]

- 2. Lutetium - Wikipedia [en.wikipedia.org]

- 3. briandcolwell.com [briandcolwell.com]

- 4. azom.com [azom.com]

- 5. chemicool.com [chemicool.com]

- 6. Lutetium(III) oxide - Wikipedia [en.wikipedia.org]

- 7. Lutetium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. Carl Auer von Welsbach - Wikipedia [en.wikipedia.org]

- 9. Charles James (chemist) - Wikipedia [en.wikipedia.org]

- 10. LUTETIUM OXIDE | 12032-20-1 [chemicalbook.com]

- 11. Properties and Applications of Lutetium Oxide | by Nanografi Nano Technology | Medium [medium.com]

- 12. americanelements.com [americanelements.com]

- 13. Lutetium: Properties and Applications [stanfordmaterials.com]

- 14. Page loading... [wap.guidechem.com]

- 15. Lutetium chloride | Cl3Lu | CID 24919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Lutetium(III) chloride - Wikipedia [en.wikipedia.org]

- 17. kns.org [kns.org]

Methodological & Application

Application Note: Synthesis of High-Purity Lutetium Oxalate Hexahydrate

Introduction

Lutetium (Lu), particularly its radioisotope Lutetium-177, is a critical component in the development of next-generation radiopharmaceuticals for targeted cancer therapy.[1][2][3] The synthesis of high-purity lutetium compounds is a crucial step in the production of these life-saving drugs. Lutetium oxalate hexahydrate (Lu₂(C₂O₄)₃·6H₂O) serves as a key intermediate, as it is highly insoluble in water, facilitating its separation and purification, and can be readily converted to lutetium oxide (Lu₂O₃) through calcination.[4] This protocol details a method for the synthesis of high-purity lutetium oxalate hexahydrate via precipitation.

Experimental Overview

The synthesis is based on the selective precipitation of lutetium oxalate from an aqueous solution of a soluble lutetium salt using oxalic acid as the precipitating agent. The process involves the careful control of reaction parameters such as pH, temperature, and stoichiometry to maximize yield and purity. Subsequent washing and drying steps are critical for removing soluble impurities.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of high-purity rare earth oxalates, including lutetium oxalate, derived from experimental findings.

| Parameter | Value/Range | Notes |

| Purity Achieved | > 99% | Dependent on the purity of the initial lutetium salt and control of precipitation conditions.[5][6] |

| Precipitation Efficiency | > 96% | Achievable with optimized temperature and stoichiometric reagent addition.[5][6] |

| Optimal Reaction Temperature | 60 °C | Higher temperatures can improve precipitation efficiency compared to room temperature.[5][6] |

| Optimal pH for Precipitation | 3 - 4 | Neutralization of the lutetium salt solution to this pH range is optimal for precipitation.[7] |

| Stoichiometry | ~1.2 times the stoichiometric amount of oxalic acid | A slight excess of oxalic acid can increase the precipitation rate of rare earths.[8] |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of high-purity lutetium oxalate hexahydrate.